
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
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Overview
Description
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a methoxy group and a pyrrolidine ring attached to a sulfonyl group. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Fluoro-4-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-fluoro-4-methoxybenzenesulfonic acid with thionyl chloride.
Formation of Pyrrolidine Intermediate: The sulfonyl chloride is then reacted with pyrrolidine to form the sulfonyl-pyrrolidine intermediate.
Coupling with Pyrazine Derivative: The final step involves coupling the sulfonyl-pyrrolidine intermediate with a methoxypyrazine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Products may include 3-fluoro-4-methoxybenzoic acid or its derivatives.
Reduction: Products may include 3-fluoro-4-methoxyphenyl sulfide.
Substitution: Products depend on the nucleophile used, such as 3-fluoro-4-methoxyphenylamine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, modulating their activity. The exact pathways are still under investigation but may include interactions with protein kinases or G-protein coupled receptors.
Case Studies:
- Targeting HSP90: Research indicates that compounds similar to 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine may inhibit heat shock protein 90 (HSP90), which is implicated in cancer progression and treatment resistance .
Pharmacological Studies
Studies have shown that the compound exhibits promising anti-inflammatory and anticancer activities. The presence of the methoxy groups may enhance its solubility and bioavailability, making it suitable for therapeutic applications.
Biological Activity:
Preliminary results indicate that the compound can reduce cell proliferation in various cancer cell lines, suggesting its potential use as an anticancer agent.
Material Sciences
Beyond medicinal applications, the compound's unique chemical properties allow exploration in material sciences. Its ability to form stable complexes with metals could lead to applications in catalysis or as a precursor for novel materials.
Mechanism of Action
The mechanism of action of 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
- 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both fluorine and methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Biological Activity
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is an organic compound with significant potential in various fields, particularly in medicinal chemistry. This compound features a unique structure that includes a pyrazine ring, methoxy groups, and a pyrrolidine moiety, which contribute to its biological activity. Understanding its mechanisms of action and biological effects is crucial for exploring its applications in drug development and other scientific research.
- Molecular Formula : C16H18FN3O5S
- Molecular Weight : 383.4 g/mol
- CAS Number : 2034322-86-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as a biochemical probe, modulating the activity of these targets, which can lead to various pharmacological effects.
Biological Activity Overview
The compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Properties
Studies suggest that derivatives of methoxypyrazines can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
The structural components of this compound may also confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Inhibition of cytokines | |
Neuroprotective | Modulation of neurotransmitter systems |
Case Study: Anticancer Potential
A study evaluating the anticancer effects of similar methoxypyrazine derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through caspase activation pathways. This suggests that this compound could have similar effects, warranting further investigation into its anticancer potential.
Case Study: Anti-inflammatory Activity
In a laboratory setting, compounds resembling this compound were shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures. This reduction indicates a potential application for inflammatory diseases, suggesting that this compound could be explored for therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease.
Properties
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-14-4-3-12(9-13(14)17)26(21,22)20-8-5-11(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUOFOMYBHLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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